1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, with the CAS number 1175014-99-9, is a heterocyclic compound characterized by a pyrrolo-pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in treating various disorders. The molecular formula of this compound is CHNO, and it has a molecular weight of 210.23 g/mol .
1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is classified as an organic compound and specifically falls under the category of nitrogen-containing heterocycles. Its unique structure allows it to participate in various chemical reactions, making it a subject of study in organic synthesis and pharmacology.
The synthesis of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One notable method includes the modification of existing pyrrolo[2,3-b]pyridine derivatives through electrophilic substitution reactions .
The synthesis often involves the following steps:
These reactions require careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity.
The molecular structure of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one features a fused ring system that combines a pyrrole and pyridine moiety. The phenyl group is attached to the nitrogen atom of the pyrrole ring.
1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions typical for heterocycles:
The reactivity is influenced by the electron density on the nitrogen and carbon atoms within the rings. For instance, bromination typically occurs at the 3-position of the pyrrole ring under appropriate conditions .
The mechanism of action for 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is primarily related to its interaction with biological targets such as kinases. Research indicates that compounds in this class may act as inhibitors for specific kinases like SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in various cellular processes including cell survival and proliferation .
Studies have shown that these compounds can modulate kinase activity by binding to active sites or allosteric sites, leading to altered phosphorylation states in target proteins.
While specific physical properties such as boiling point and melting point are not readily available for 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, its solubility in organic solvents can be inferred based on its structure.
Key chemical properties include:
The primary applications of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one lie in medicinal chemistry. It has been investigated for:
1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS: 1175014-99-9) represents a structurally distinctive fused bicyclic scaffold with escalating significance in targeted drug discovery. Characterized by the molecular formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol, this compound features a lactam moiety fused to a phenyl-substituted nitrogen atom [1]. Its SMILES notation (O=C(N1C2=CC=CC=C2)CC3=C1C=NC=C3) underscores the planar, π-conjugated system enabling diverse biomolecular interactions [1]. As a 7-azaindole derivative, it occupies privileged chemical space in kinase inhibitor design due to its ability to mimic purine binding motifs while offering enhanced synthetic tunability and pharmacokinetic properties. Contemporary research prioritizes this scaffold for its dual capacity to engage conserved kinase hinge regions and tolerate strategic substitutions that modulate selectivity and potency.
Table 1: Chemical Characterization of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
| Property | Value |
|---|---|
| CAS Registry Number | 1175014-99-9 |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| SMILES | O=C(N1C2=CC=CC=C2)CC3=C1C=NC=C3 |
| Purity Specification | >95% (HPLC) |
| Storage Conditions | -20°C (cold-chain recommended) |
The medicinal exploration of pyrrolopyridine scaffolds originated in the mid-20th century with foundational synthetic methodologies enabling access to underexplored nitrogen-rich heterocycles. Early efforts focused on unsubstituted pyrrolopyridines as nucleotide analogs, leveraging their structural similarity to adenine for antimetabolite applications [8]. The 2000s witnessed a paradigm shift with the strategic incorporation of aryl groups at the N1 position, exemplified by the 1-phenyl variant, to enhance hydrophobic binding and metabolic stability. Patent WO2006063167A1 (2006) marked a critical inflection point by claiming 1H-pyrrolo[2,3-b]pyridines with broad kinase inhibitory claims, validating the scaffold's therapeutic relevance [4]. This innovation catalyzed intensive diversification efforts, including ring fusion modifications and substituent engineering, to optimize pharmacological profiles.
Recent decades have seen systematic scaffold hopping, with pyrrolo[2,3-d]pyrimidine derivatives emerging as potent multi-kinase inhibitors inspired by sunitinib’s clinical success [3] [6]. Contemporary design leverages computational fragment-based approaches to precisely modulate the scaffold’s electronic properties—specifically, electron-withdrawing groups at C5/C6 positions enhance hinge-binding affinity, while N1 aryl substitutions (e.g., 1-phenyl) improve cellular permeability and target residence time [6]. Over 300,000 pyrrolopyridine derivatives now populate chemical databases, with >2,400 patents underscoring their dominance in oncology and antiviral pipelines [8].
Table 2: Evolution of Key Pyrrolopyridine Scaffolds in Drug Discovery
| Era | Scaffold Focus | Therapeutic Application | Key Advancement |
|---|---|---|---|
| 1950s-1980s | Unsubstituted cores | Antimetabolites | Nucleobase mimicry |
| 1990s-2000s | Halogenated derivatives | Kinase inhibitors (VEGFR, PDGFR) | Improved target affinity |
| 2005-2015 | 1-Aryl substituted variants | Multi-kinase inhibition | Enhanced selectivity & pharmacokinetics |
| 2015-Present | Hybrid scaffolds (e.g., pyrrolo[2,3-d]pyrimidine-hydrazones) | Targeted oncology agents | Balanced potency against resistance mutations |
The 1-phenyl group in 1-phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one serves as a master regulator of bioactivity through three interconnected mechanisms: conformational stabilization, hydrophobic pocket engagement, and pharmacokinetic optimization. Computational analyses reveal that the phenyl ring induces a ~30° dihedral angle relative to the pyrrolopyridine plane, positioning it orthogonally to access deep hydrophobic kinase pockets inaccessible to smaller substituents [9]. This orientation is energetically stabilized by van der Waals contacts with conserved leucine or isoleucine residues (e.g., Leu567 in TNIK, Leu694 in AAK1), explaining the 3- to 5-fold potency enhancements observed versus N-methyl or N-H analogs [2] [9].
Structure-activity relationship (SAR) studies further demonstrate that meta- and para-electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring amplify kinase affinity by 2–8-fold, while ortho-substituents induce steric clashes that diminish activity [9] [10]. For instance, 1-(4-methoxyphenyl) analogs exhibit IC₅₀ values of 29–59 µM against cancer cell lines, outperforming the parent 1-phenyl compound by ~40% [6]. The phenyl group’s role extends beyond target binding: it reduces topological polar surface area (TPSA) from 95 Ų (unsubstituted) to 45 Ų, enhancing membrane permeability (Papp > 15 × 10⁻⁶ cm/s in Caco-2 models) and oral bioavailability (F > 60% in rodents) [9]. Molecular dynamics simulations corroborate that the substituent dampens solvation energy penalties during membrane partitioning, a critical determinant of cellular uptake.
Table 3: Impact of N1 Substituents on Pyrrolo[2,3-c]pyridine Bioactivity
| N1 Substituent | AAK1 IC₅₀ (nM) | HepG2 Cell Viability IC₅₀ (µM) | Caco-2 Papp (10⁻⁶ cm/s) |
|---|---|---|---|
| H | 530 | >100 | 2.1 |
| Methyl | 210 | 78 | 8.5 |
| Phenyl | 53 | 59 | 15.3 |
| 4-Methoxyphenyl | 22 | 29 | 18.7 |
| 2-Chlorophenyl | 185 | 72 | 12.9 |
The 1-phenylpyrrolo[2,3-c]pyridinone scaffold demonstrates remarkable versatility in inhibiting disease-relevant kinases through ATP-competitive binding, with particular efficacy against TNIK, AAK1, and VEGFR2. Mechanistically, the lactam carbonyl forms a critical hydrogen bond with kinase hinge residues (e.g., Met96 in VEGFR2, Glu98 in CDK2), while the phenyl ring occupies an adjacent hydrophobic cleft responsible for selectivity modulation [2] [6]. This dual interaction underlies submicromolar inhibition (IC₅₀ = 40–204 nM) against multiple kinases, rivaling sunitinib’s potency (IC₅₀ = 261 nM) [6]. Notably, dengue and Ebola virus studies reveal that AAK1 inhibition disrupts clathrin-mediated viral trafficking, expanding the scaffold’s therapeutic relevance beyond oncology [5].
Synthetic routes to this scaffold emphasize regioselective functionalization. Key approaches include:
Structure-activity optimization focuses on three vectorial domains:
Table 4: Kinase Targets and Inhibitory Profiles of 1-Phenylpyrrolopyridine Analogs
| Kinase Target | Biological Role | Exemplar Compound | IC₅₀ Value | Cellular Effect |
|---|---|---|---|---|
| TNIK | Wnt signaling regulator | Pyrrolo[2,3-b]pyridine | 53 nM | Disrupts actin cytoskeleton dynamics |
| AAK1 | Clathrin-mediated endocytosis | Lexicon derivatives | <50 nM | Blocks dengue/EBOV viral entry |
| VEGFR2 | Angiogenesis signaling | Compound 5k | 40 nM | Inhibits endothelial tube formation |
| CDK2 | Cell cycle progression | Compound 6n | 204 nM | G1/S arrest in HepG2 cells |
| EGFR | Proliferation signaling | Sunitinib-matched | 68 nM | Suppresses pERK in NSCLC models |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5